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molecular formula C11H20N4OS2 B143770 Des(N'-methyl-2-nitro-1,1-ethenediamino) N'-Methylureido Nizatidine CAS No. 82586-81-0

Des(N'-methyl-2-nitro-1,1-ethenediamino) N'-Methylureido Nizatidine

Cat. No. B143770
M. Wt: 288.4 g/mol
InChI Key: SBKBNSHDHDTRKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04382090

Procedure details

Following the above reaction sequence, a solution of 0.93 g of 2-(2-dimethylaminomethyl-4-thiazolylmethylthio)ethylamine in 10 ml. of anhydrous acetonitrile was prepared. A solution of 0.22 ml. of methyl isocyanate in 5 ml. of anhydrous acetonitrile was added thereto. The reaction was stirred at ambient temperature for about 2.5 hours at which time the solvent was removed by evaporation. The resulting residue slowly crystallized and was recrystallized from cylcohexane to yield about 0.97 g of N-methyl-N'-2-(2-dimethylaminomethyl-4-thiazolylmethylthio)ethylurea melting at about 56°-59° C.
Quantity
0.93 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][C:5]1[S:6][CH:7]=[C:8]([CH2:10][S:11][CH2:12][CH2:13][NH2:14])[N:9]=1)[CH3:3].[CH3:15][N:16]=[C:17]=[O:18]>C(#N)C>[CH3:15][NH:16][C:17]([NH:14][CH2:13][CH2:12][S:11][CH2:10][C:8]1[N:9]=[C:5]([CH2:4][N:2]([CH3:1])[CH3:3])[S:6][CH:7]=1)=[O:18]

Inputs

Step One
Name
Quantity
0.93 g
Type
reactant
Smiles
CN(C)CC=1SC=C(N1)CSCCN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN=C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at ambient temperature for about 2.5 hours at which time the solvent
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed by evaporation
CUSTOM
Type
CUSTOM
Details
The resulting residue slowly crystallized
CUSTOM
Type
CUSTOM
Details
was recrystallized from cylcohexane

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
CNC(=O)NCCSCC=1N=C(SC1)CN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.97 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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